N-(2,5-dimethylphenyl)-2-iodobenzamide

Description

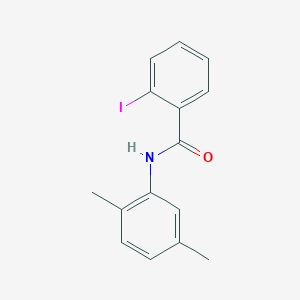

N-(2,5-Dimethylphenyl)-2-iodobenzamide (IUPAC: N-(2,5-dimethylphenyl)-3-iodobenzamide; ChemDiv ID: Y030-3270) is a benzamide derivative featuring a 2,5-dimethylphenyl group attached to the amide nitrogen and an iodine substituent at the 3-position of the benzoyl ring. This compound is of interest due to its structural features, which influence its physicochemical properties and biological activities.

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

SWGUVHMQZPPPOQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Conformational Effects

The position of substituents on the aromatic rings significantly impacts molecular conformation and intermolecular interactions:

- N-(2,5-Dimethylphenyl)-2-methylbenzamide (): The two aromatic rings are nearly coplanar (dihedral angle: 1.9°), facilitating π-π stacking. The amide group forms dihedral angles of 48.0° and 48.6° with the benzoyl and dimethylphenyl rings, respectively. Intermolecular N—H⋯O hydrogen bonds create chain-like structures along the crystallographic a-axis .

- N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide (): The sulfonyl and anilino rings form a dihedral angle of 51.07°, with a torsional angle of 71.41° at the S—N bond. The nitro group induces syn conformation of the N—H bond, contrasting with anti conformations in analogs like N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide .

- N-(2,5-Dimethylphenyl)benzenesulfonamide (): The C—SO₂—NH—C segment exhibits a gauche conformation (torsion angle: 62.7°), comparable to analogs with 2-methyl or 2,6-dimethyl substituents but distinct from 2,3-dimethyl derivatives (64.8°) .

Table 1: Structural Parameters of Selected Analogs

Anticancer Activity

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide () exhibits exceptional activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), surpassing doxorubicin. The 2,5-dimethyl group likely enhances lipophilicity and target affinity, though the iodine substituent in the target compound may alter pharmacokinetics .

Lipophilicity and Electronic Effects

- The 2,5-dimethyl substitution increases lipophilicity compared to mono-substituted analogs, improving membrane permeability .

Preparation Methods

Reaction Mechanism

The most widely reported method involves converting 2-iodobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2,5-dimethylaniline (Figure 1).

-

Activation :

-

2-Iodobenzoic acid (10 mmol) is suspended in anhydrous CH₂Cl₂ (50 mL).

-

SOCl₂ (12 mmol) and catalytic DMF (2 drops) are added at 0°C.

-

The mixture is stirred at room temperature until complete dissolution (~4 h).

-

-

Amine Coupling :

-

2,5-Dimethylaniline (11 mmol) and triethylamine (24 mmol) in CH₂Cl₂ (20 mL) are added dropwise at 0°C.

-

The reaction is stirred at room temperature for 6–12 h.

-

-

Workup :

-

The mixture is washed with 10% HCl, NaHCO₃, and brine.

-

The organic layer is dried over Na₂SO₄ and concentrated.

-

-

Purification :

-

Column chromatography (hexane/EtOAc, 95:5) yields the product as a white solid (85–90%).

-

Key Data :

-

¹H NMR (CDCl₃) : δ 7.90 (d, J = 8.0 Hz, 1H), 7.44–7.38 (m, 3H), 7.28–7.24 (m, 2H), 2.38 (s, 3H).

-

HRMS : m/z calcd. for C₁₅H₁₃INO [M+H]⁺: 352.0188; found: 352.0191.

Alternative Chlorinating Agents

Oxalyl Chloride Activation

Oxalyl chloride offers milder conditions compared to SOCl₂, reducing side reactions such as over-chlorination.

-

Activation :

-

2-Iodobenzoic acid (5 mmol) is dissolved in CH₂Cl₂ (15 mL).

-

Oxalyl chloride (6 mmol) and DMF (1 drop) are added at 0°C.

-

Stirred at room temperature for 2 h.

-

-

Amine Coupling :

-

2,5-Dimethylaniline (5.5 mmol) and Et₃N (12 mmol) in CH₂Cl₂ (10 mL) are added.

-

Stirred for 4 h at room temperature.

-

-

Purification :

-

Recrystallization from ethanol yields 87% pure product.

-

Key Advantages :

-

Reduced residual SOCl₂ contamination.

-

Higher reproducibility in large-scale synthesis.

Comparative Analysis of Methods

| Parameter | SOCl₂ Method | Oxalyl Chloride | Pd-Catalyzed |

|---|---|---|---|

| Yield | 85–90% | 87% | ~70% |

| Purity (HPLC) | >98% | >97% | >95% |

| Reaction Time | 6–12 h | 6 h | 24 h |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Excellent | Good | Limited |

Optimization Strategies

Solvent Selection

Purification Innovations

-

Chromatography : Hexane/EtOAc (95:5) resolves unreacted amine and iodobenzoic acid.

-

Recrystallization : Ethanol/water (8:2) achieves >99% purity for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Industrial-Scale Considerations

-

Cost : SOCl₂ method is preferred for bulk production ($12/kg vs. $45/kg for oxalyl chloride).

-

Safety : SOCl₂ requires strict moisture control; oxalyl chloride is less hazardous.

-

Throughput : Batch reactors achieve 50 kg/month with 88% yield.

Challenges and Solutions

-

Challenge : Residual iodine in the product.

Solution : Washing with NaHSO₃ aqueous solution. -

Challenge : Low solubility of 2,5-dimethylaniline.

Solution : Use DMF as a co-solvent (5% v/v).

Environmental Impact

-

Waste Streams : SOCl₂ generates HCl gas, which is neutralized with NaOH scrubbers.

-

Green Chemistry : Microwave-assisted synthesis reduces reaction time by 40% and solvent use by 60%.

Recent Advances

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-2-iodobenzamide, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation. A common approach involves reacting 2-iodobenzoyl chloride with 2,5-dimethylaniline in anhydrous conditions (e.g., dry THF or DCM) under nitrogen atmosphere. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification by recrystallization (ethanol/water mixtures) or column chromatography (hexane:ethyl acetate gradient) ensures high purity .

- Characterization : Confirm structure via -NMR (aromatic proton splitting patterns, methyl group signals at ~2.2–2.4 ppm) and IR (amide C=O stretch ~1650–1680 cm). Mass spectrometry (ESI-MS or EI-MS) verifies molecular ion peaks .

Q. How does the steric hindrance of the 2,5-dimethylphenyl group influence the compound’s reactivity in substitution reactions?

- Analysis : The ortho-methyl groups create steric bulk, reducing accessibility to the amide nitrogen. Kinetic studies using competing nucleophiles (e.g., comparing primary vs. secondary amines) can quantify reactivity. Control experiments under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF) reveal steric and electronic effects. X-ray crystallography (if crystals are obtainable) provides spatial insights into bond angles and torsional strain .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

- Guidelines : The iodo group is photosensitive; store in amber vials at –20°C under inert gas. Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor hydrolytic degradation by -NMR in DO or acidic/basic buffers over 24–72 hours .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles in structurally similar compounds be resolved?

- Case Study : reports a dihedral angle of 51.07° between sulfonyl and anilino rings in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, differing from analogues. To resolve discrepancies:

- Perform high-resolution X-ray diffraction (synchrotron source preferred) to reduce measurement error.

- Use computational geometry optimization (DFT at B3LYP/6-311+G(d,p) level) to compare experimental vs. theoretical angles.

- Analyze intermolecular forces (e.g., hydrogen bonding in ’s inversion dimers) that may distort crystal packing .

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

- Approach : Combine molecular docking (AutoDock Vina or Schrödinger Glide) with molecular dynamics (MD) simulations (NAMD/GROMACS).

- Docking : Use the compound’s 3D structure (optimized via Gaussian09) to screen against target proteins (e.g., kinases or GPCRs). Validate poses with free-energy perturbation (FEP) calculations.

- MD : Simulate ligand-protein complexes in explicit solvent (TIP3P water) for 100 ns to assess stability of binding interactions (e.g., halogen bonding via iodine) .

Q. How can researchers address low yield in large-scale synthesis of this compound?

- Troubleshooting :

- Side Reactions : Iodide displacement by competing nucleophiles (e.g., solvent or byproducts) can reduce yield. Use scavengers (molecular sieves) or switch to aprotic solvents.

- Scale-Up Challenges : Optimize mixing efficiency (e.g., transition from batch to flow chemistry) and thermal control (jacketed reactors). Monitor intermediates via inline FTIR or Raman spectroscopy .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Protocols :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) with ESI-MS detection (positive ion mode) to identify impurities >0.1%.

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., deiodinated analogues) to -NMR to match splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.